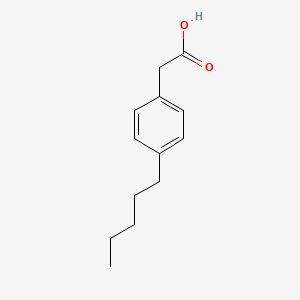

2-(4-Pentylphenyl)acetic acid

Descripción

Contextualization within Phenylacetic Acid Derivative Chemistry

Phenylacetic acid (PAA) and its derivatives are a significant class of compounds in organic chemistry. jspae.comresearchgate.net They serve as a foundational backbone for a multitude of substances with applications ranging from pharmaceuticals and agrochemicals to fragrances and polymers. jspae.comresearchgate.net The basic structure, consisting of a phenyl group linked to a carboxylic acid, allows for extensive modifications, leading to a diverse array of derivatives with customized properties. jspae.comresearchgate.net Phenylacetic acid itself is a building block for many drugs, including ibuprofen, diclofenac, and flurbiprofen. mdpi.com The versatility of this chemical class makes its derivatives, such as 2-(4-Pentylphenyl)acetic acid, subjects of ongoing scientific inquiry.

The addition of an alkyl group, like the pentyl group in this compound, significantly alters the lipophilicity of the molecule. This property can be crucial in determining how the compound interacts with biological systems and its suitability for applications in materials science. For instance, increased lipophilicity can enhance a molecule's ability to cross cell membranes, a key consideration in drug design.

Significance in Advanced Organic Synthesis and Drug Discovery

The phenylacetic acid framework is a common feature in many active pharmaceutical ingredients (APIs). mdpi.com Consequently, the synthesis and study of its derivatives are of great interest in medicinal chemistry. nih.govbenthamdirect.com Researchers explore how different substituents on the phenyl ring influence the biological activity of these compounds. The presence of the pentyl group in this compound makes it a candidate for investigation into its potential interactions with various biological targets.

In advanced organic synthesis, this compound can serve as a versatile starting material or intermediate. The carboxylic acid group is readily converted into other functional groups, such as esters, amides, and alcohols, opening pathways to a wide range of other molecules. smolecule.com This adaptability makes it a valuable component in the synthesis of more complex chemical structures.

Overview of Key Research Paradigms and Unaddressed Inquiries

Current research on phenylacetic acid derivatives often employs computational methods, such as molecular docking, to predict how these molecules might interact with biological targets like proteins and enzymes. jspae.comresearchgate.net These studies help in identifying promising candidates for further experimental investigation.

A significant area of research for similar long-chain alkyl-substituted phenyl compounds is in the field of liquid crystals. researchgate.netwhiterose.ac.ukossila.com The elongated molecular shape imparted by the pentyl group is a common characteristic of molecules that exhibit liquid crystalline properties. These materials have applications in display technologies and other advanced optical systems. While there is extensive research on similar structures like 4-Cyano-4'-pentylbiphenyl (5CB) and 4-Pentylphenyl 4-propylbenzoate, specific studies on the liquid crystal properties of this compound itself are less common, representing a potential area for future investigation. ossila.com

Furthermore, while the anti-inflammatory potential of many phenylacetic acid derivatives is well-documented, specific in-depth studies on the anti-inflammatory or other biological activities of this compound are not widely published, indicating another avenue for future research. silae.itjppres.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14377-21-0 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Not specified |

| Boiling Point | No data available |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, 0-4°C (short-term), -20°C (long-term) |

Synthesis of Structurally Related Phenylacetic Acid Derivatives

The versatility of the phenylacetic acid scaffold allows for the synthesis of a wide range of derivatives through modification of the alkyl chain, functionalization of the aromatic ring, or the introduction of chirality.

1 Analogues with Modified Alkyl Chain Lengths and Branching

The core synthetic strategies can be adapted to produce analogues with different alkyl chains. By substituting the initial acylation reagent in the Friedel-Crafts reaction, various chain lengths can be installed. For example, using heptanoyl chloride would lead to a heptyloxy-substituted analogue. researchgate.net Furthermore, branched alkyl groups can be introduced, such as in the synthesis of α-isopropyl- and α-t-butylphenylacetic acids. researchgate.net The synthesis of derivatives bearing a cyclohexylmethyl substituent has also been reported. researchgate.net

Table 2: Examples of Phenylacetic Acid Analogues with Modified Side Chains

| Analogue Name | Modifying Group | Synthetic Precursor Example |

|---|---|---|

| 2-(4-Heptyloxyphenyl)acetic acid | n-Heptyloxy | Heptanoyl chloride |

| 2-Phenyl-3-methylbutanoic acid | α-Isopropyl | Isobutyryl chloride |

2 Derivatization of the Phenyl Ring with Various Functional Groups

The phenyl ring of phenylacetic acid is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Electrophilic aromatic substitution is a common method to achieve this. For instance, direct α-selective chlorination of phenylacetic acids can be achieved using trichloroisocyanuric acid (TCCA) and catalytic PCl₃ under solvent-free conditions. rsc.org This method is effective for phenylacetic acids with para-substituents such as nitro (NO₂), cyano (CN), trifluoromethyl (CF₃), and halogens. rsc.org

A multi-step synthesis starting from 2,6-dibromo-4-methylaniline (B181599) has been used to prepare 2-[(3,4,5-triphenyl)phenyl]acetic acid, demonstrating a pathway to highly substituted derivatives. mdpi.com The key steps in this process include the construction of a 3,4,5-triphenyltoluene core followed by bromination, cyanation, and hydrolysis to form the acetic acid moiety. mdpi.com

Table 3: Examples of Ring-Derivatized Phenylacetic Acids

| Derivative | Functional Group Added | Potential Reaction Type |

|---|---|---|

| 2-(4-Chloro-phenyl)acetic acid | Chlorine | Electrophilic Halogenation |

| 2-(4-Nitro-phenyl)acetic acid | Nitro (NO₂) | Electrophilic Nitration |

| 2-(4-(Trifluoromethyl)phenyl)acetic acid | Trifluoromethyl (CF₃) | Various (e.g., from corresponding aniline) |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-pentylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVVJAWWNQMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385619 | |

| Record name | 4-n-Pentylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14377-21-0 | |

| Record name | 4-n-Pentylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Pentylphenyl Acetic Acid and Analogues

3 Preparation of Chiral Variants and Enantioselective Synthesis

The synthesis of chiral, non-racemic phenylacetic acid derivatives is of significant interest. Enantioselective methods often involve the alkylation of the α-carbon of the acetic acid group. One approach utilizes chiral lithium amides as traceless auxiliaries, which can direct the alkylation to produce a specific enantiomer with high enantiomeric excess (ee). researchgate.netnih.gov For example, the ethylation of phenylacetic acid using this method can achieve a 96% ee. nih.gov

Another advanced strategy is the Palladium(II)-catalyzed enantioselective C-H activation. nih.govorganic-chemistry.org This process can lead to the formation of chiral benzofuranones from phenylacetic acid precursors, using mono-N-protected amino acid (MPAA) ligands like Boc-Val-OH or Boc-Ile-OH to achieve high enantioselectivity, up to 96% ee. organic-chemistry.org

Table 4: Enantioselective Synthesis Methods for Phenylacetic Acid Derivatives

| Method | Catalyst/Auxiliary | Ligand Example | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Lithium Amide | C₂-symmetric amines | α-Alkyl Phenylacetic Acids | Up to 98% | nih.gov |

| Pd(II)-Catalyzed C-H Activation | Pd(OAc)₂ | Boc-Leu-OH | Chiral Benzofuranones | 96% | nih.gov |

Multi-Step Synthesis Approaches and Reaction Optimization

The synthesis of 2-(4-Pentylphenyl)acetic acid often involves multi-step sequences that construct the substituted phenyl ring and then elaborate the acetic acid side chain. A prominent strategy leverages modern cross-coupling reactions, which offer a versatile and modular approach to building the carbon skeleton.

One such powerful method is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach is effective for forming the C(sp²)-C(sp³) bond necessary for the final structure. A representative synthesis can be conceptualized in several stages, starting from commercially available precursors. For instance, a key intermediate, a (4-pentylphenyl)boronic acid or its ester, can be coupled with an ethyl bromoacetate (B1195939) under specialized palladium catalysis. The resulting ester is then hydrolyzed to yield the target acid.

A general synthetic sequence is as follows:

Preparation of the Arylboronic Acid/Ester: The synthesis of the necessary (4-pentylphenyl)boronic acid can be achieved from the corresponding 4-pentylaniline. The aniline (B41778) is converted to a diazonium salt, which can then be transformed into the boronic acid derivative.

Suzuki-Miyaura Coupling: The arylboronic acid is coupled with an appropriate halo-acetic acid ester, such as ethyl bromoacetate. This key step is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Hydrolysis: The resulting ethyl (4-pentylphenyl)acetate is saponified using a base like potassium hydroxide (B78521) (KOH) in an alcohol/water mixture, followed by acidification to furnish the final product, this compound.

Reaction optimization is critical at each stage, particularly for the cross-coupling step, to maximize yield and purity. Optimization efforts typically focus on variables such as the choice of catalyst, ligand, base, and solvent. The base, for example, can significantly influence the reaction's efficiency, with inorganic carbonates like potassium carbonate (K₂CO₃) often providing good results for such C(sp²)-C(sp³) couplings. The selection of the palladium catalyst and its associated ligand is also paramount, with complexes designed to promote the challenging coupling of sp³-hybridized carbons.

Table 1: Example Parameters for Optimization in Suzuki-Miyaura Coupling for Phenylacetic Acid Synthesis

| Parameter | Variable | Rationale/Observation | Reference |

|---|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | A common and effective palladium precursor for cross-coupling reactions. | |

| Ligand | Tri(1-naphthyl)phosphine (P(Nap)₃) | Bulky electron-rich phosphine ligands can improve catalytic activity and stability. | |

| Base | Potassium Carbonate (K₂CO₃) vs. Potassium Phosphate (K₃PO₄) | Base selection is crucial; K₂CO₃ was identified as optimal for certain substrates, improving yield. | |

| Solvent | Tetrahydrofuran (THF) | The solvent affects solubility and reaction kinetics. THF is a common choice for Suzuki couplings. | |

| Temperature | 20°C to Reflux | Reactions are often run at elevated temperatures to ensure completion, but room temperature can be sufficient. |

Furthermore, recent advancements in reaction optimization utilize data-driven approaches like Bayesian optimization to more efficiently explore the complex, multidimensional parameter space of a chemical reaction. These computational tools can accelerate the identification of optimal conditions, reducing the number of experiments required and leading to more efficient syntheses of functional molecules.

Emerging Synthetic Strategies for Phenylacetic Acid Class Compounds

The broader class of phenylacetic acids, valued as precursors and pharmacophores, is the subject of intense research to develop more efficient, economical, and environmentally friendly synthetic methods. These emerging strategies often seek to minimize steps, avoid harsh reagents, and utilize novel catalytic systems.

Iodide-Catalyzed Reductions: A significant development is the use of catalytic sodium iodide (NaI) for the reduction of mandelic acids to phenylacetic acids. This method relies on the in situ generation of hydroiodic acid (HI) with phosphorous acid (H₃PO₃) serving as the stoichiometric reductant. This approach is a greener and more scalable alternative to traditional methods that use stoichiometric, hazardous reagents like red phosphorus and iodine. The catalytic use of iodide (e.g., 10 mol%) provides excellent yields and tolerates a wide array of functional groups on the aromatic ring.

Metal-Free Oxidative Rearrangement of Vinylarenes: A novel, metal-free catalytic protocol has been developed for synthesizing phenylacetic acid derivatives from readily available vinylarenes (styrenes). This strategy employs molecular iodine (I₂) as a catalyst in the presence of an oxidant, such as Oxone. The reaction proceeds through a tandem iodofunctionalization and de-iodination-induced rearrangement under mild conditions. This method offers several advantages, including the use of non-toxic, inexpensive reagents and the avoidance of transition metal catalysts.

Advanced Carbonylation Reactions: Carbonylation of benzyl (B1604629) derivatives remains a cornerstone for phenylacetic acid synthesis. Modern methods have improved upon this classic transformation. Palladium-catalyzed carbonylation of benzyl chlorides can be performed

Biological Activities and Pharmacological Mechanisms of 2 4 Pentylphenyl Acetic Acid

G Protein-Coupled Receptor (GPCR) Modulatory Activities

Agonistic and Antagonistic Interactions with Specific GPCRs (e.g., GPR40, GPR84)

There is a lack of specific data in the reviewed scientific literature detailing the agonistic or antagonistic interactions of 2-(4-Pentylphenyl)acetic acid with G protein-coupled receptors such as GPR40 and GPR84. In contrast, its isomer, 2-(3-pentylphenyl)acetic acid, has been identified as a dual GPR40 agonist and GPR84 antagonist. nih.govbohrium.comacs.org This activity profile is central to the therapeutic effects observed with the 3-pentyl isomer, but it cannot be directly extrapolated to this compound without dedicated experimental validation.

Elucidation of Intracellular Signaling Pathways and Molecular Targets

Due to the absence of studies on its GPCR interactions, the intracellular signaling pathways and specific molecular targets of this compound remain unelucidated. Research on related compounds suggests that modulation of GPCRs like GPR40 and GPR84 typically involves downstream signaling cascades that play crucial roles in inflammation and fibrosis, but such pathways have not been investigated for the 4-pentylphenyl isomer. bohrium.com

Anti-inflammatory and Immunomodulatory Efficacy

Modulation of Cytokine Production and Inflammatory Mediators

No specific research findings were identified that describe the effects of this compound on the production of cytokines or other inflammatory mediators. The anti-inflammatory properties reported for its 3-pentyl counterpart, which include the modulation of various pro-inflammatory and anti-inflammatory molecules, have not been documented for this compound. nih.govacs.org

Cellular Responses in Inflammatory Models

There is no available data from cellular or in vivo inflammatory models that specifically investigates the effects of this compound. Consequently, its efficacy in modulating cellular responses during an inflammatory event is unknown.

Antifibrotic Actions and Cellular Mechanisms

The potential antifibrotic actions of this compound have not been a subject of published research. While the closely related compound, 2-(3-pentylphenyl)acetic acid, has demonstrated antifibrotic effects in various preclinical models of fibrosis, there is no scientific basis to attribute similar properties to this compound at this time. nih.govbohrium.com The cellular mechanisms underlying such potential actions are therefore also unknown.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Impact of Substituent Effects on Receptor Binding and Functional Activity

Structure-activity relationship (SAR) studies on compounds related to this compound highlight the importance of specific structural features for biological activity. For phenylacetic acid derivatives, the methylene (B1212753) spacer between the aromatic ring and the acidic carboxyl group has been identified as critical for certain biological activities, such as aldose reductase inhibition nih.gov.

The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. Studies on various aryl acetic acid analogs show that halogen substituents (such as chloro, bromo, and fluoro) on the 4-position of the phenyl ring can lead to a substantial increase in potency against certain biological targets nih.gov. The size and electronegativity of these substituents are key factors in this enhancement nih.gov.

In the case of antagonists for the GPR84 receptor, for which the isomer 2-(3-pentylphenyl)acetic acid shows activity, SAR studies on related triazine compounds revealed that substitutions on the aromatic rings are crucial for binding and activity acs.orgnih.gov. For example, the presence and electronic nature of groups on the phenyl moieties can dramatically increase or decrease antagonist potency acs.org. This suggests that the pentyl group in this compound, and its position on the ring, would be a critical determinant of its receptor binding and functional activity profile.

Correlation between Molecular Structure and Biological Profile

The position of the substituent on the phenyl ring is also critical. The compound has a pentyl group at the para- (4-) position, whereas the clinically investigated isomer, PBI-4050, has the pentyl group at the meta- (3-) position nih.gov. This difference in substitution pattern, from para- to meta-, can significantly alter the molecule's shape and electronic distribution, leading to different interactions with target receptors and resulting in varied biological and pharmacological profiles.

Potential Therapeutic Applications and Clinical Relevance (e.g., Alström Syndrome)

There are no direct therapeutic applications or clinical trials reported for this compound in the searched literature. However, its structural isomer, 2-(3-pentylphenyl)acetic acid (also known as PBI-4050 and Setogepram ), has been the subject of significant clinical investigation, particularly for the treatment of Alström syndrome nih.govdrugbank.com.

Alström syndrome is a rare, complex genetic disorder caused by mutations in the ALMS1 gene ern-ithaca.eurarediseases.org. It is characterized by a wide range of symptoms affecting multiple organ systems, including vision and hearing loss, childhood obesity, insulin (B600854) resistance, type 2 diabetes, cardiomyopathy, and progressive kidney and liver dysfunction ern-ithaca.eurarediseases.org. A key pathological feature of Alström syndrome is progressive multi-organ fibrosis researchgate.net.

PBI-4050, the isomer of the subject compound, entered Phase 2 and 3 clinical trials for patients with Alström syndrome nih.govdrugbank.com. The rationale for its use stems from its demonstrated anti-inflammatory and anti-fibrotic activities in preclinical models researchgate.net. By targeting fibrosis, PBI-4050 was investigated for its potential to treat the pathological features of this rare disease researchgate.net. In addition to Alström syndrome, PBI-4050 has also been studied in Phase 2 trials for idiopathic pulmonary fibrosis (IPF), another condition characterized by progressive fibrosis nih.gov.

It is critical to emphasize that these clinical investigations pertain specifically to the isomer 2-(3-pentylphenyl)acetic acid (PBI-4050/Setogepram) and not to this compound.

Advanced Analytical Characterization Techniques for 2 4 Pentylphenyl Acetic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(4-Pentylphenyl)acetic acid by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the pentyl group, the aromatic ring, and the acetic acid moiety resonate at distinct chemical shifts. The pentyl chain protons appear in the upfield region (approximately 0.9-2.6 ppm). The methylene (B1212753) protons (CH₂) of the acetic acid group typically show a singlet around 3.6 ppm. The protons on the para-substituted benzene (B151609) ring appear as two distinct doublets in the aromatic region (around 7.1-7.2 ppm). The acidic proton of the carboxylic acid is often broad and can appear over a wide range, sometimes observed around 11-12 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the pentyl chain resonate at the lower end of the spectrum (typically 14-36 ppm). The methylene carbon of the acetic acid group is found further downfield (around 40-45 ppm). The aromatic carbons appear between approximately 128 and 141 ppm, and the carbonyl carbon (C=O) of the carboxylic acid has the most significant chemical shift, appearing around 178-180 ppm. pitt.edu

A representative dataset for the expected NMR chemical shifts is presented below.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pentyl CH₃ | ~0.9 (triplet) | ~14.0 |

| Pentyl CH₂'s | ~1.3-1.6 (multiplets) | ~22.5, 31.0, 31.5 |

| Ar-CH₂ (Pentyl) | ~2.6 (triplet) | ~35.5 |

| Ph-CH₂-COOH | ~3.6 (singlet) | ~41.0 |

| Aromatic CH | ~7.1-7.2 (two doublets) | ~129.0, 130.0 |

| Aromatic C (quaternary) | - | ~133.0, 141.0 |

| COOH | ~11-12 (broad singlet) | ~179.0 |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₃H₁₈O₂, corresponding to a monoisotopic molecular weight of 206.13 g/mol . calpaclab.comsmolecule.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. acdlabs.com The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group and cleavages within the alkyl side chain. libretexts.org

A significant fragmentation mechanism is the McLafferty rearrangement, which can lead to the formation of a radical cation with m/z 188 by loss of water, or more favorably, cleavage to produce an ionized p-pentyl-allylbenzene radical cation. stackexchange.com Another characteristic fragmentation is the benzylic cleavage, which would result in the loss of the pentyl group (C₅H₁₁) to form a fragment ion. The loss of the entire carboxymethyl group (•CH₂COOH) can also occur.

Tandem mass spectrometry (MS/MS) can further elucidate these fragmentation pathways. researchgate.net By selecting the molecular ion (m/z 206) and subjecting it to collision-induced dissociation, a detailed fragmentation spectrum is produced, which can be used to confirm the connectivity of the atoms within the molecule.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 206 | [M]⁺ (Molecular Ion) | - |

| 188 | [M - H₂O]⁺ | McLafferty Rearrangement |

| 161 | [M - COOH]⁺ | Loss of carboxyl group |

| 147 | [M - CH₂COOH]⁺ | Loss of carboxymethyl group |

| 117 | [C₉H₉]⁺ | Further fragmentation of m/z 188 |

| 105 | [C₈H₉]⁺ | Benzylic cleavage |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and related isomers, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. apcpure.com Given the compound's polarity due to the carboxylic acid group, reversed-phase HPLC is a common approach. shimadzu.com

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (like acetic acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides strong chromophoric activity. The high purity required for analytical standards is confirmed by the absence of significant impurity peaks in the chromatogram. apcpure.com For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Gas Chromatography (GC) for Volatile Derivatives and Stereoisomer Analysis

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. colostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. colostate.eduresearchgate.net Common derivatizing agents include diazomethane (B1218177) to form the methyl ester or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ester. researchgate.net

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov While this compound itself is not chiral, GC is a powerful technique for separating stereoisomers of related chiral compounds after derivatization with a chiral reagent. acs.org

Supercritical Fluid Chromatography (SFC) for Enantiomeric and Regioisomeric Separations

Supercritical Fluid Chromatography (SFC) is a versatile technique that combines advantages of both gas and liquid chromatography. southampton.ac.uk It is particularly well-suited for separations of isomers. chromatographyonline.com While this compound is achiral and thus has no enantiomers, SFC is an excellent method for separating its regioisomers (e.g., 2-(2-pentylphenyl)acetic acid, 2-(3-pentylphenyl)acetic acid). chromatographyonline.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. chromatographyonline.com Separation of regioisomers can be achieved on various stationary phases, with the choice of column and modifier being crucial for achieving selectivity. southampton.ac.uk The technique is known for being faster and using less organic solvent than HPLC, making it a "greener" alternative. jasco-global.com For acidic compounds, additives like trifluoroacetic acid may be used in the mobile phase to improve peak shape and retention. chromatographyonline.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and the conformational geometry of the molecule. Furthermore, it reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. ugr.esscispace.com These interactions are crucial in defining the macroscopic properties of the material.

A hypothetical crystallographic analysis of this compound would yield precise data on its unit cell dimensions, space group, and atomic coordinates. Below is a table illustrating the kind of data that would be obtained from such an analysis, populated with example data from the related compound 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine for illustrative purposes. researchgate.net

Table 1: Illustrative Crystallographic Data for a 4-Pentylphenyl Containing Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.012 (3) |

| b (Å) | 9.1300 (18) |

| c (Å) | 10.938 (2) |

| α (°) | 90 |

| β (°) | 100.64 (3) |

| γ (°) | 90 |

| Volume (ų) | 1375.2 (5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.195 |

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···S interactions |

Thermal Analysis Techniques in Materials Characterization (e.g., Differential Scanning Calorimetry (DSC) for mesophases)

Thermal analysis techniques are critical for characterizing the material properties of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) is a powerful tool used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. uc.edu This allows for the determination of various thermal transitions, such as melting points, crystallization temperatures, and glass transitions. For compounds with liquid crystalline properties, DSC can identify the temperatures and enthalpy changes associated with transitions between different mesophases (e.g., nematic, smectic).

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point, indicating the transition from a solid crystalline state to an isotropic liquid. The temperature at which the peak maximum occurs is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The presence of the 4-pentylphenyl group, a common moiety in liquid crystal molecules, suggests that this compound or its derivatives could potentially exhibit liquid crystalline behavior. If the compound were to form a mesophase, additional peaks would be observed in the DSC thermogram corresponding to the transitions between the crystalline, liquid crystalline, and isotropic phases.

While a specific DSC thermogram for this compound is not available, the general shape and features of a DSC curve for a crystalline organic compound can be described. Upon heating, a step-like change in the baseline would indicate a glass transition if an amorphous solid phase is present. A sharp endothermic peak signifies melting. On cooling from the melt, an exothermic peak would be observed at a temperature below the melting point, corresponding to crystallization. The potential for different crystalline forms (polymorphs) could also be investigated, as they would exhibit different melting points and enthalpies of fusion. biosynth.com

The following table presents hypothetical DSC data for this compound to illustrate the typical parameters obtained from such an experiment.

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Heating Cycle) | 85.0 | 88.5 | 120 |

| Crystallization (Cooling Cycle) | 65.0 | 62.0 | -115 |

Computational and Theoretical Studies of 2 4 Pentylphenyl Acetic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and reactivity, which are crucial for understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and various electronic properties of molecules. For analogues of 2-(4-Pentylphenyl)acetic acid, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p) or higher, are employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. researchgate.netnih.govnih.gov The optimized geometry is crucial for understanding the molecule's shape and steric factors. For instance, in related phenylacetic acid derivatives, the orientation of the phenyl ring with respect to the acetic acid moiety is a key geometric parameter.

DFT also enables the calculation of electronic properties such as dipole moments and polarizability. nih.govresearchgate.net These properties are essential for understanding how the molecule interacts with its environment, including solvents and biological receptors. The molecular electrostatic potential (MEP) surface, which can be visualized using DFT results, maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.netresearcher.life This information is valuable for predicting non-covalent interactions.

Table 1: Calculated Electronic Properties of a Phenylacetic Acid Analogue using DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| Polarizability (a.u.) | 150 |

| Ground State Energy (Hartree) | -750 |

Note: This table is illustrative and based on typical values for similar aromatic carboxylic acids.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.commdpi.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxiapptec.com For this compound and its analogues, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. researchgate.net The HOMO-LUMO gap can be influenced by substituents on the phenyl ring. nih.gov For example, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups tend to decrease the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of a Phenylacetic Acid Analogue

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.29 |

| HOMO-LUMO Gap | 4.92 |

Note: This table is illustrative and based on reported values for a similar compound, 2-(4-Cyanophenylamino) acetic acid. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity and mode of interaction with a specific biological target. researcherslinks.comresearchgate.net

For this compound and its analogues, molecular docking can be used to predict their binding to various receptors. For example, analogues of this compound have been studied for their interaction with G-protein-coupled receptors (GPCRs). acs.org The docking process involves placing the ligand in the binding site of the receptor and calculating a score that represents the binding affinity. researcherslinks.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's binding pocket. acs.orgplos.org

Table 3: Illustrative Molecular Docking Results for a Ligand-Receptor Complex

| Ligand | Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylacetic Acid Analogue | GPR84 | -8.5 | Leu100, Phe101, Tyr336 |

Note: This table is a hypothetical representation of docking results based on studies of similar compounds. acs.orgplos.org

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. tbzmed.ac.ir By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules, providing insights into conformational changes and the stability of ligand-receptor interactions. nih.govnih.gov

For this compound, MD simulations can be used to study its conformational flexibility. organicchemistrytutor.com The pentyl chain, for example, can adopt various conformations, and MD simulations can help identify the most stable ones. maricopa.edu When docked into a receptor, MD simulations can assess the stability of the predicted binding pose and analyze the dynamics of the interactions between the ligand and the protein. nih.govnih.gov This can provide a more realistic picture of the binding event than the static view provided by molecular docking.

Prediction of Biological Activity and Pharmacokinetic Properties

Computational methods are also employed to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. nih.govuniroma1.it These predictions are valuable in the early stages of drug discovery to identify promising candidates and to flag potential liabilities. acdlabs.com

Various in silico tools and models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict these properties based on the molecule's structure. nih.gov For instance, the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of biological activities based on the structure of a compound. researchgate.netway2drug.com Pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can also be predicted using computational models. acdlabs.comexpasy.org These predictions help in prioritizing compounds for further experimental testing.

Table 4: Predicted ADME Properties for a Hypothetical Phenylacetic Acid Analogue

| Property | Predicted Value/Classification |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

Note: This table provides an example of predicted ADME properties. nih.govacdlabs.comexpasy.org

Computational Chemistry-Guided Design of Novel Chemical Entities

Computational chemistry utilizes physics-based algorithms and computer simulations to calculate the properties of atoms and molecules, significantly accelerating the traditionally lengthy and costly process of drug discovery and materials science. hitgen.com This approach allows researchers to model molecular systems, predict their behavior, and design novel chemical entities with desired functionalities before committing to synthetic work. kallipos.grresearchgate.net Methodologies within computational chemistry, such as molecular docking, virtual screening, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, are instrumental in the rational design of new compounds. researchgate.netnih.gov The scaffold of this compound and its analogues has served as a foundational structure in several computational studies aimed at designing new molecules with specific therapeutic or material properties.

Research into analogues has demonstrated the utility of computational modeling in refining structure-activity relationships (SAR). For instance, in the development of antagonists for the G protein-coupled receptor 84 (GPR84), 2-(3-pentylphenyl)acetic acid was identified as a dual GPR40 agonist and GPR84 antagonist. acs.org Building on this, computational docking was employed to create a binding model for a series of 1,2,4-triazine (B1199460) antagonists. This model guided the synthesis of unsymmetrical analogues to probe the SAR at the 5- and 6-positions of the triazine ring. acs.org The computational analysis of physicochemical properties, such as the calculated logarithm of the partition coefficient (CLogP) and ligand lipophilicity efficiency (LLE), was crucial in identifying compounds with more favorable drug-like properties. acs.org

| Compound/Analogue | Target/Application | Computational Method(s) Used | Key Findings / Predictions |

| 1,2,4-Triazine Analogues | GPR84 Antagonism | Compound Docking, CLogP & LLE Calculation | Docking predicted distinct binding pockets for 5- and 6-aryl substituents, guiding SAR exploration. 6-azaindole (B1212597) analogues showed improved predicted solubility (lower CLogP) over indole (B1671886) analogues. acs.org |

| Chromone-Triazole Hybrids | Anti-tubercular Activity | 3D Structure Generation (LigPrep), Chemoinformatics (Lipinski's Rule, ADME Prediction) | Active compounds, including one with a 4-pentylphenyl group, displayed good drug-like properties and were predicted to have potential as anti-tubercular agents. nih.gov |

| 5-(4-Pentylphenyl)-pyrimidine | Chemoresponsive Liquid Crystals | Electronic Structure Calculations | Computations predicted that pyrimidine-containing LCs would bind to metal cation surfaces, allowing a selective response to dimethylmethylphosphonate (DMMP) without interference from water. osti.gov |

| Isoxazole-Triazole Bis-heterocycles | Antiparasitic Activity | 3D QSAR | A qualitative SAR study correlated the presence of bulky hydrophobic groups, like the 4-pentylphenyl substituent, with enhanced growth inhibitory potency against Trypanosoma cruzi. researchgate.net |

| Isatin-Chalcone Hybrids | Anti-neuroinflammatory Activity | Molecular Modeling (LogP, LogBB Prediction) | In silico modeling of an analogue containing a 4-pentylphenyl group predicted favorable blood-brain barrier penetration properties. mdpi.com |

In a different therapeutic area, computational methods guided the design of novel anti-tubercular agents. nih.gov Researchers synthesized a series of chromone (B188151) embedded nih.govmdpi.comhmdb.ca-triazoles, including the analogue 3-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)-4H-chromen-4-one. The design process involved computational analysis where the 3D structures of the novel compounds were generated using tools like the LigPrep module in Schrödinger Suite. nih.gov Following this, chemoinformatics analyses were conducted to predict drug-likeness based on Lipinski's rule of five and to assess ADME properties, thereby identifying candidates with high potential for further development. nih.gov

The following table presents the results of the chemoinformatics analysis for several active chromone-triazole analogues. nih.gov

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations |

| 6f | 439.46 | 4.88 | 1 | 6 | 0 |

| 6h | 455.91 | 4.99 | 1 | 6 | 0 |

| 6o | 483.94 | 5.39 | 1 | 6 | 1 |

| 6s | 473.54 | 5.56 | 1 | 6 | 1 |

Beyond therapeutics, computational chemistry has been pivotal in designing new materials. Studies have reported the computational chemistry-guided design of chemoresponsive liquid crystals (LCs). osti.gov In this work, electronic structure calculations were used to predict the free energy changes associated with the coordination of molecules containing pyridine (B92270) or pyrimidine (B1678525) groups with metal salts. Specifically, the molecule 5-(4-pentylphenyl)-pyrimidine was synthesized based on computational predictions that it would enable a selective response to the targeted analyte dimethylmethylphosphonate (DMMP) while resisting interference from ubiquitous water vapor. osti.gov The experimental results confirmed the computational design, demonstrating a powerful synergy between predictive modeling and materials synthesis. osti.gov

Furthermore, the design of novel antiparasitic agents has benefited from computational approaches. In a study focused on creating analogues of natural lignans, a series of isoxazole-triazole bis-heterocyclic compounds were synthesized. researchgate.net A qualitative structure-activity relationship study using three-dimensional descriptors revealed that inhibitory potency against Trypanosoma cruzi was correlated with the presence of bulky hydrophobic groups at specific positions. The 4-pentylphenyl group was identified as a key feature for activity, with compound 31 , 3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole, emerging as the most potent in the series and a promising scaffold for future drug design. researchgate.net

Applications in Material Science and Chemical Biology

Development of Liquid Crystalline Materials Incorporating Pentylphenyl Moieties

The pentylphenyl moiety is a common structural feature in molecules known as mesogens, which are the fundamental units of liquid crystals (LCs). The combination of a flexible alkyl chain (pentyl group) and a rigid aromatic core (phenyl group) facilitates the formation of intermediate states of matter, known as mesophases, between the solid and liquid states.

Chemoresponsive liquid crystals are materials designed to change their orientation, and thus their optical appearance, in response to specific chemical stimuli. osti.gov This property makes them highly suitable for sensor applications. The pentylphenyl group is integral to the design of many LC molecules used in this field. For instance, nematic LCs like 4'-n-pentyl-4-biphenylcarbonitrile (5CB), which contains a pentylphenyl fragment, are frequently used as the basis for these sensors. nih.govresearchgate.net

Research has focused on designing LC systems that can selectively detect target analytes, such as dimethylmethylphosphonate (DMMP), a simulant for nerve agents. osti.govresearchgate.net In one approach, scientists synthesized molecules like 4-(4-pentyl-phenyl)-pyridine and 5-(4-pentyl-phenyl)-pyrimidine to act as components in a 5CB-based liquid crystal mixture. osti.gov The design, guided by computational chemistry, aimed to create LCs that would respond to DMMP vapor without interference from water, a common challenge in chemical sensing. osti.gov The study found that pyrimidine-containing LCs showed a selective surface-driven orientational transition in the presence of DMMP, demonstrating the power of integrating specific functional groups with the pentylphenyl moiety to create highly selective sensors. osti.gov

Table 1: Examples of Pentylphenyl Compounds in Chemoresponsive LC Systems

| Compound/System | Application/Finding | Reference(s) |

|---|---|---|

| 4-(4-pentyl-phenyl)-pyrimidine in 5CB | Selectively detects DMMP vapor with enhanced tolerance to water. | osti.gov |

| 4-(4-pentyl-phenyl)-pyridine in 5CB | Binds too strongly to metal cation-functionalized surfaces, preventing a response to DMMP or water. | osti.gov |

Liquid crystals are broadly classified based on the primary means of inducing their characteristic mesophases.

Thermotropic LCs exhibit phase transitions as a function of temperature. beilstein-journals.org

Lyotropic LCs form mesophases in the presence of a solvent, with phase behavior dependent on concentration. beilstein-journals.orgwikipedia.org

Compounds incorporating the pentylphenyl structure can exhibit both types of behavior. The investigation of these phases is crucial for developing new materials. Thermotropic properties are studied using techniques like polarized optical microscopy and differential scanning calorimetry to determine transition temperatures between different phases (e.g., crystalline to nematic, nematic to isotropic liquid). nih.govresearchgate.net For example, homologous series of 2-(4-alkylphenyl)-6-methoxyquinolines, including pentylphenyl derivatives, have been synthesized and shown to display nematic liquid crystal phases. researchgate.net

Lyotropic behavior is observed when amphiphilic molecules, which have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, are dissolved in a solvent. beilstein-journals.orgwikipedia.org While 2-(4-pentylphenyl)acetic acid itself is not a classical amphiphile, its structure can be modified to create molecules that form lyotropic phases. For example, attaching a hydrophilic head group to the carboxylic acid end would create an amphiphilic structure. The study of such systems involves observing how the molecules self-assemble into ordered structures like lamellar (layered) or columnar phases upon the addition of a solvent like water. beilstein-journals.orgnih.gov The particular mesophases that form depend on factors like temperature, solvent content, and the specific molecular architecture. nih.gov

Utilization as Building Blocks in Complex Organic Synthesis

In organic synthesis, complex molecules are constructed from simpler, readily available starting materials. This compound serves as a versatile building block due to its distinct functional components.

The carboxylic acid (-COOH) group is a highly versatile functional group. It can be converted into a wide array of other functionalities, including esters, amides, acid chlorides, and alcohols, providing numerous pathways for further chemical elaboration. libretexts.org

The aromatic phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions on the ring.

The pentyl chain provides a nonpolar, flexible segment that can be crucial for the properties of the final target molecule, such as its solubility or its ability to interact with biological membranes or other lipophilic environments.

This combination of reactive sites makes the compound a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and other advanced materials. smolecule.com The synthesis of thioacetamides, for example, can start from related phenylacetic acid derivatives. orgsyn.org

Application as Chemical Probes in Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target. numberanalytics.com The structure of this compound provides a scaffold that can be chemically modified to create such probes.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a biologically active compound. nih.govscholaris.ca The process involves a specially designed chemical probe, known as a photoaffinity probe, which has three key components: a ligand part that recognizes the target protein, a photoreactive group, and a reporter tag (or a handle to attach one). mdpi.com

A molecule like this compound could serve as the ligand portion of a photoaffinity probe. To convert it into a probe, a photoreactive moiety would be chemically attached to its structure. Upon incubation with a biological sample (e.g., cell lysate), the probe binds non-covalently to its target protein. When exposed to UV light, the photoreactive group is activated, forming a highly reactive intermediate (like a carbene or nitrene) that rapidly forms a stable, covalent bond with the nearby protein target. plos.orgresearchgate.net A reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for the subsequent detection, isolation, and identification of the now-labeled protein. scholaris.ca

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Key Features | Reference(s) |

|---|---|---|---|

| Benzophenone | Diradical | Stable to a wide range of chemical conditions; activated by UV light (~350-360 nm). | mdpi.complos.org |

| Aryl Azide | Nitrene | Relatively small and easy to synthesize; can be less specific in its reactions. | researchgate.net |

The development of such probes from a scaffold like this compound would enable researchers to uncover the molecular targets of new drug candidates, elucidate biological pathways, and better understand ligand-receptor interactions at a molecular level. researchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Highly Selective Modulators

The development of next-generation therapeutics hinges on the ability to design molecules that can modulate biological targets with high potency and selectivity. The 2-(4-Pentylphenyl)acetic acid scaffold offers a promising starting point for such endeavors. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the compound's interaction with specific biological targets. nih.gov

By modifying the core structure—for instance, through alterations to the pentyl chain, substitution on the phenyl ring, or derivatization of the acetic acid moiety—new analogues can be synthesized. olemiss.edu This process allows for the fine-tuning of the molecule's properties to enhance its binding affinity and selectivity for a target receptor or enzyme while minimizing off-target effects. For example, insights can be drawn from the development of selective negative allosteric modulators (NAMs) for targets like the μ-opioid receptor, where modifications to a parent scaffold led to analogues with significantly increased potency. nih.gov The synthesis of a library of derivatives based on this compound will be crucial for identifying lead compounds with superior therapeutic profiles. olemiss.eduacs.org

Exploration of Novel Therapeutic Indications and Clinical Translations

Patents have identified this compound (also referred to as 2-(4-pentylphenyl)ethanoic acid) as a compound with potential utility in a range of significant neurological and psychiatric disorders. google.comgoogle.com Specific indications cited include seizure-related disorders, bipolar disorder, mania, migraine, Alzheimer's disease, and Parkinson's disease. google.comgoogle.com The inventors of this patent highlight the compound's inhibitory activity on the AMPA receptor, a well-established mechanism for seizure control. google.com This provides a strong rationale for its clinical translation in epilepsy and related conditions.

Furthermore, the structural isomer, 2-(3-pentylphenyl)acetic acid (also known as Setogepram or PBI-4050), has been investigated as a GPR84 antagonist for its anti-inflammatory and anti-fibrotic properties, reaching Phase III clinical trials for Alström Syndrome. acs.orgnih.govnih.gov This compound has also been shown to have potential in treating chronic kidney disease by inhibiting pro-inflammatory cytokines and preventing insulin (B600854) resistance. biosynth.com The bioactivity of its isomer suggests that this compound could also be explored for similar indications, including metabolic disorders, fibrosis, and inflammatory conditions, broadening its therapeutic potential beyond neurological diseases. acs.orgbiosynth.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit to accelerate the development of derivatives of this compound. ijhespub.orgnih.gov These computational methods can process vast datasets to identify subtle structure-activity relationships that may not be apparent through traditional analysis.

Key applications include:

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. acs.org

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and other properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

High-Throughput Virtual Screening: AI can screen massive virtual libraries of chemical compounds against a biological target far more rapidly than physical screening, identifying potential hits for further investigation. researchgate.net

Development of Sustainable and Scalable Manufacturing Processes

As a promising therapeutic candidate moves toward clinical application, the development of sustainable and scalable manufacturing processes becomes paramount. The principles of green chemistry offer a framework for creating environmentally and economically favorable production routes. acs.orgrsc.org

For the synthesis of this compound and its derivatives, research should focus on:

Greener Synthetic Routes: Traditional methods for creating phenylacetic acids can involve harsh reagents and expensive metal catalysts. organic-chemistry.org Newer, greener alternatives, such as iodide-catalyzed reductions that generate the active reagent in situ under milder conditions, should be explored. organic-chemistry.org

Atom Economy and Waste Reduction: Processes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. rsc.org This includes the use of catalytic reactions and recyclable reagents. rsc.org

Use of Renewable Feedstocks and Solvents: Shifting away from petroleum-based starting materials and hazardous organic solvents toward bio-based alternatives and water can significantly reduce the environmental footprint of the manufacturing process. editverse.comethernet.edu.et

Energy Efficiency: Exploring novel technologies, such as continuous-flow processing or biocatalysis with enzymes, can lead to reactions that proceed at lower temperatures and pressures, conserving energy. rsc.orgnih.gov For instance, processes like methane (B114726) carboxylation and semi-artificial photosynthesis are being explored for the sustainable production of acetic acid itself and could inspire innovative routes for more complex derivatives. nih.govcsic.es

By embedding these principles early in development, the manufacturing process for this compound can be optimized to be not only cost-effective and scalable but also environmentally responsible. researchgate.net

Future Research Directions for this compound

| Section | Future Research Direction | Potential Approach | Desired Outcome |

| 7.1 | Design and Synthesis of Next-Generation Highly Selective Modulators | Create a library of analogues by modifying the pentyl chain, phenyl ring, and acid moiety. | Identification of lead compounds with enhanced potency and target selectivity. |

| 7.2 | Exploration of Novel Therapeutic Indications | Investigate efficacy in models of inflammation, fibrosis, and metabolic diseases based on isomer data. | Expansion of therapeutic applications beyond neurological disorders. |

| 7.3 | Integration of AI and Machine Learning | Use generative models for de novo design and predictive algorithms for virtual screening. | Accelerated and cost-effective optimization of drug candidates. |

| 7.4 | Development of Sustainable Manufacturing Processes | Apply green chemistry principles: use catalytic reactions, renewable feedstocks, and energy-efficient technologies. | An eco-friendly, scalable, and cost-effective production route suitable for commercialization. |

Q & A

Q. How can computational methods predict the compound’s reactivity in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states for esterification or amidation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Compare with experimental results from Pd-catalyzed coupling reactions .

Notes

- Data Contradictions : Titration () may overestimate purity due to interfering acidic impurities, whereas HPLC () provides specificity.

- Methodological Gaps : Thermal stability data (TGA/DSC) for this compound is not directly reported in the evidence; extrapolate from phenylacetic acid analogs.

- Safety : Follow guidelines from safety data sheets () for handling, including PPE (gloves, goggles) and fume hood use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.